2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid

Catalog No.
S8488069
CAS No.
M.F
C9H6F4O3
M. Wt
238.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid

Product Name

2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid

IUPAC Name

2-fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid

Molecular Formula

C9H6F4O3

Molecular Weight

238.14 g/mol

InChI

InChI=1S/C9H6F4O3/c1-16-6-3-4(9(11,12)13)2-5(7(6)10)8(14)15/h2-3H,1H3,(H,14,15)

InChI Key

LCGNQGXCGZSJHP-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1F)C(=O)O)C(F)(F)F

Canonical SMILES

COC1=CC(=CC(=C1F)C(=O)O)C(F)(F)F

2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound characterized by the presence of a fluoro group, a methoxy group, and a trifluoromethyl group attached to a benzoic acid structure. Its molecular formula is C9H6F4O3C_9H_6F_4O_3, and it has a molecular weight of approximately 238.14 g/mol. This compound is notable for its unique combination of functional groups, which contribute to its distinct chemical and biological properties. The compound is often used in research and development, particularly in medicinal chemistry and material science.

Due to its functional groups:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Acylation: It can be converted into acyl chlorides, allowing for nucleophilic substitution reactions.
  • Amination: The compound can be utilized as a building block in amination reactions to create more complex structures.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (like trifluoromethyl) can influence the reactivity of the aromatic ring, facilitating electrophilic substitution at the ortho or para positions relative to the methoxy group.

The biological activity of 2-fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid has been explored in various studies. Its fluorinated structure enhances lipophilicity, which can improve the binding affinity to biological targets. Compounds with similar structures have been investigated for their potential as anti-inflammatory agents, antibacterial agents, and inhibitors of viral infections. For instance, derivatives of fluorinated benzoic acids have shown promise in inhibiting the fusion of influenza viruses with host cells .

Several synthesis methods are available for producing 2-fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid:

  • Direct Fluorination: A starting benzoic acid derivative can be fluorinated using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
  • Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Trifluoromethylation: The trifluoromethyl group can be added through methods like the use of trifluoromethylating reagents such as Togni's reagent or Umemoto's reagent.

2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid has several applications:

  • Pharmaceutical Development: As a building block for synthesizing active pharmaceutical ingredients (APIs), it plays a crucial role in drug discovery and development.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific functionalities.
  • Research Tool: It serves as an important compound in biochemical research for studying enzyme interactions and metabolic pathways.

Interaction studies involving 2-fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid have indicated its potential role in modulating biological pathways. For example, studies have shown that fluorinated compounds can exhibit enhanced interactions with proteins due to their lipophilic nature, affecting binding affinities and selectivity towards various biological targets . These interactions are critical for understanding how such compounds might function as therapeutic agents or research tools.

Several compounds share structural similarities with 2-fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Fluoro-5-trifluoromethylbenzoic acidC8H4F4O2Lacks methoxy group; used in similar applications
2-Fluoro-4-methoxybenzoic acidC8H9F1O3Different substitution pattern; potential anti-inflammatory properties
3-Fluoro-2-methoxybenzoic acidC8H7F1O3Similar methoxy positioning; explored for antibacterial activity
4-Fluoro-3-methoxybenzoic acidC8H8F1O3Different position of fluorine; used in medicinal chemistry

These compounds highlight the uniqueness of 2-fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid due to its specific arrangement of functional groups, which influences its chemical reactivity and biological activity compared to other fluorinated benzoic acids.

2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid (CAS 2387276-54-0) belongs to the family of fluorinated benzoic acids. Its molecular formula is C₉H₆F₄O₃, with a molecular weight of 238.14 g/mol. The compound features a benzoic acid backbone substituted at the 2-position with fluorine, the 3-position with a methoxy group (-OCH₃), and the 5-position with a trifluoromethyl group (-CF₃). The spatial arrangement of these groups creates a distinct electronic profile, where the electron-withdrawing trifluoromethyl and fluorine groups counterbalance the electron-donating methoxy group.

Key Physical Properties

PropertyValue
Boiling Point286.5 ± 40.0 °C (Predicted)
Density1.454 ± 0.06 g/cm³
LogP (Partition Coefficient)2.72 ± 0.10

The LogP value indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems. The trifluoromethyl group enhances stability against metabolic degradation, a trait leveraged in prodrug design.

Historical Context in Fluorinated Aromatic Compound Research

Fluorinated aromatic compounds gained prominence in the mid-20th century with the development of fluorinated pharmaceuticals like fluoroquinolones and SSRIs. The introduction of 2-fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid builds upon earlier work with simpler fluorobenzoic acids, such as 3-fluoro-5-(trifluoromethyl)benzoic acid (CAS 161622-05-5), which served as a precursor in coupling reactions.

Early synthesis routes relied on nucleophilic aromatic substitution (NAS) using halogenated precursors. For example, 3-fluoro-5-(trifluoromethyl)benzoic acid was methoxylated via reaction with sodium methoxide in DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) at 120°C to yield the methoxy derivative. This method emphasized the importance of polar aprotic solvents in achieving high regioselectivity.

Academic Significance in Modern Organic Chemistry

The compound’s academic value lies in its versatility as a building block. Its trifluoromethyl group acts as a bioisostere for methyl or hydroxyl groups, improving drug binding affinity and pharmacokinetics. For instance, in peptide coupling reactions, it has been used with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form amide bonds, critical for synthesizing protease inhibitors.

Additionally, the methoxy group’s ortho position relative to the carboxylic acid facilitates intramolecular hydrogen bonding, stabilizing transition states in cyclization reactions. This property is exploited in synthesizing heterocyclic compounds, such as benzoxazoles and quinazolines.

XLogP3

2.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

238.02530670 g/mol

Monoisotopic Mass

238.02530670 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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